Zincphenolsulfonate

Description

Overview of Phenolsulfonate Compounds

Phenolsulfonates are organic compounds characterized by the presence of a phenyl group, a hydroxyl group (-OH), and a sulfonic acid group (-SO3H) or its salt. The sulfonic acid group imparts increased water solubility to the aromatic ring. Variations in this class of compounds arise from the position of the sulfonate group relative to the hydroxyl group (ortho, meta, or para) and the nature of the cation in the case of a salt. These compounds, including sodium phenolsulfonate and ammonium (B1175870) p-phenolsulfonate, serve as intermediates and active ingredients in a range of industrial processes, from the synthesis of dyes and pharmaceuticals to the formulation of surfactants. ontosight.aiontosight.ai

Historical Context in Chemical Research

The study of phenols and their derivatives has been a cornerstone of organic chemistry since the 19th century. Phenol (B47542) itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. wikipedia.org The subsequent exploration of sulfonation reactions on aromatic compounds, a key process in the synthesis of phenolsulfonates, became a fundamental area of research. Early methods for determining nitrates in water, for instance, utilized phenolsulfonic acid, highlighting its analytical importance. acs.org The development and refinement of synthesis methods for compounds like zinc phenolsulfonate have been documented in chemical literature, with preparations noted as early as 1935. drugfuture.com

Scope and Significance of Zinc Phenolsulfonate in Contemporary Chemistry

Zinc phenolsulfonate, specifically zinc p-phenolsulfonate, is an organozinc coordination complex. cymitquimica.com It is valued for its dual functionality, where the zinc ions and the phenolsulfonate anions contribute to its chemical behavior. vulcanchem.com In contemporary chemistry, it finds applications as an antimicrobial agent, an astringent, and a component in various formulations. specialchem.comennoreindiachemicals.com Its use extends to personal care products, specialty coatings, and as a reagent in chemical synthesis. cymitquimica.comupichem.com The compound is typically available as a white, crystalline octahydrate that is soluble in water and alcohol. chemicalbook.comcir-safety.org

Chemical and Physical Properties

Zinc phenolsulfonate is most commonly found as zinc p-phenolsulfonate, often in its octahydrate form. sigmaaldrich.com It presents as colorless, transparent crystals or a white granular powder. chemicalbook.com The compound is odorless but possesses an astringent, metallic taste. chemicalbook.com Upon exposure to air and light, it can turn pink due to partial oxidation. vulcanchem.comchemicalbook.com It is efflorescent, meaning it loses its water of hydration in dry air. drugfuture.comchemicalbook.com

| Property | Value/Description | References |

| Molecular Formula | C12H10O8S2Zn (anhydrous) | drugfuture.comthegoodscentscompany.com |

| Zn(HOC6H4SO3)2·8H2O (octahydrate) | sigmaaldrich.comspectrumchemical.com | |

| Molecular Weight | 411.71 g/mol (anhydrous) | thegoodscentscompany.comsimsonpharma.com |

| 555.85 g/mol (octahydrate) | sigmaaldrich.com | |

| CAS Number | 127-82-2 | drugfuture.comchemicalbook.comthegoodscentscompany.com |

| Appearance | Colorless to white crystalline solid or powder. | chemicalbook.comchemicalbook.in |

| Odor | Odorless. | chemicalbook.comthegoodscentscompany.com |

| Solubility | Soluble in water and alcohol. | chemicalbook.comchemicalbook.in |

| Water Solubility: 63% at 20°C, 250% at boiling point. | chemicalbook.comchemicalbook.in | |

| Ethanol Solubility: 55% at 50°C. | chemicalbook.comchemicalbook.in | |

| Decomposition | Loses water of crystallization at approximately 120°C. | drugfuture.comchemicalbook.com |

| Acidity | An aqueous solution is acidic, with a pH of about 4. | drugfuture.com |

Synthesis and Manufacturing

The synthesis of zinc phenolsulfonate typically involves the reaction of a zinc salt with phenolsulfonic acid. vulcanchem.com A common historical method includes the sulfonation of phenol, followed by neutralization with zinc oxide. The resulting zinc phenolsulfonate hydrate (B1144303) is then purified through recrystallization from warm water. vulcanchem.com

Industrial manufacturing processes are often proprietary. vulcanchem.comcir-safety.org Quality control is crucial to manage the presence of unreacted starting materials, such as free phenolsulfonic acid, which can be present in some grades at up to 5%. vulcanchem.comcir-safety.org

Industrial Applications

The unique properties of zinc phenolsulfonate have led to its use in several industrial sectors:

Cosmetics and Personal Care: It is utilized for its antimicrobial and astringent properties in products such as deodorants and skin fresheners. specialchem.comcosmeticsinfo.orgmetoree.com

Insecticides: The compound is an active ingredient in some insecticide formulations. drugfuture.comchemicalbook.com

Chemical Manufacturing: It serves as a reagent in chemical synthesis and as a stabilizer in certain formulations. cymitquimica.com It is also used in the manufacturing of specialty coatings and adhesives to improve durability. upichem.com

Pharmaceuticals: It has been explored for its antiseptic properties and is used in the synthesis of some active pharmaceutical ingredients. upichem.comchemicalbook.comsmolecule.com

Analytical Methods

Several analytical techniques are employed for the determination and characterization of zinc phenolsulfonate:

Spectrophotometry: A spectrophotometric method has been developed for the determination of zinc phenolsulfonate in products like aerosol deodorants. This method involves partitioning the compound into an aqueous phase and measuring its absorbance at a specific wavelength (e.g., 270 mμ). oup.com

High-Performance Liquid Chromatography (HPLC): HPLC methods are used for the quantitative analysis of zinc phenolsulfonate in cosmetic products. These methods typically use a UV detector, with a common detection wavelength being 230 nm. google.com

Flow Injection Analysis: A selective flow injection detection method using a pre-anodized screen-printed carbon ring-disk electrode has been reported for the analysis of zinc phenolsulfonate. researchgate.netacs.org

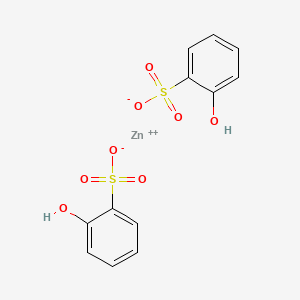

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H10O8S2Zn |

|---|---|

Molecular Weight |

411.7 g/mol |

IUPAC Name |

zinc;2-hydroxybenzenesulfonate |

InChI |

InChI=1S/2C6H6O4S.Zn/c2*7-5-3-1-2-4-6(5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2 |

InChI Key |

BOVNWDGXGNVNQD-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Synthesis and Purification Methodologies

Conventional Synthetic Pathways

The traditional synthesis of zinc phenolsulfonate primarily relies on direct reaction and precipitation methods. These techniques are well-established and widely practiced due to their relative simplicity and effectiveness.

Direct Reaction Approaches

A common and straightforward method for synthesizing zinc phenolsulfonate involves the direct reaction of a zinc salt with 4-hydroxybenzenesulfonic acid. smolecule.com In this approach, zinc salts such as zinc chloride or zinc sulfate (B86663) are mixed with 4-hydroxybenzenesulfonic acid in an aqueous solution. The reaction is conducted under controlled temperature and pH conditions to facilitate the formation of zinc phenolsulfonate. The resulting product can then be isolated from the solution.

Another direct method involves heating zinc hydroxide (B78521) with p-phenolsulfonic acid. smolecule.com This reaction also yields zinc phenolsulfonate, typically in its octahydrate form.

Precipitation Techniques

Precipitation is another conventional technique used for the synthesis of zinc phenolsulfonate. This method involves the reaction of zinc oxide with 4-hydroxybenzenesulfonic acid in a suitable solvent. smolecule.com The reaction leads to the formation of zinc phenolsulfonate, which then precipitates out of the solution. The solid precipitate is subsequently collected through filtration. This technique is advantageous as it often yields a product that can be readily separated from the reaction mixture. The synthesis of zinc oxide nanoparticles, a related process, can also be achieved through a direct precipitation technique using zinc nitrate (B79036) and potassium hydroxide as precursors. bepls.comorientjchem.org

Table 1: Conventional Synthesis Methods for Zinc Phenolsulfonate

| Method | Reactants | Key Process |

|---|---|---|

| Direct Reaction | Zinc Salts (e.g., Zinc Chloride, Zinc Sulfate) and 4-Hydroxybenzenesulfonic Acid | Mixing in an aqueous solution under controlled conditions. smolecule.com |

| Direct Reaction | Zinc Hydroxide and p-Phenolsulfonic Acid | Heating the reactants together. smolecule.com |

| Precipitation | Zinc Oxide and 4-Hydroxybenzenesulfonic Acid | Reaction in a solvent followed by filtration of the precipitate. smolecule.com |

Advanced Synthesis Techniques

While conventional methods are common, research into advanced synthesis techniques for zinc-containing compounds is ongoing. Techniques such as solvothermal synthesis, sol-gel methods, and the use of microemulsion environments have been explored for the production of zinc oxide nanoparticles. mdpi.comacs.org These methods offer greater control over particle size and morphology. For instance, solvothermal synthesis involves heating the precursors in a sealed vessel with a non-aqueous solvent, allowing for the formation of crystalline zinc oxide at elevated temperatures and pressures. acs.org The sol-gel process involves the transition of a solution (sol) into a gel-like network, which can then be dried and calcined to produce zinc oxide. mdpi.com Although not explicitly detailed for zinc phenolsulfonate, these advanced methods for related zinc compounds suggest potential avenues for more controlled and efficient synthesis of zinc phenolsulfonate in the future.

Purification and Isolation Strategies

The purity of zinc phenolsulfonate is crucial for its intended applications. Therefore, effective purification and isolation methods are essential steps following its synthesis.

Crystallization Methods

Crystallization is a primary method for purifying zinc phenolsulfonate. chemicalbook.com The compound can be crystallized from a warm water solution by cooling it to 0°C. chemicalbook.com This process relies on the principle that the solubility of zinc phenolsulfonate decreases as the temperature of the solution is lowered, causing the compound to crystallize out, leaving impurities behind in the solvent. The octahydrate form of zinc phenolsulfonate has a high solubility in boiling water (250 g/100 cc) and a lower solubility in cold water (63 g/100 cc), which makes cooling crystallization an effective purification technique. chemicalbook.com The resulting crystals can then be collected. It is noted that the crystals may effloresce (lose water of crystallization) in dry air. chemicalbook.com

Extraction and Distillation Protocols

Extraction and distillation are standard chemical separation techniques that can be applied to purify various compounds. tutorchase.comrezinal.be Solvent extraction can be used to selectively separate a compound from a mixture based on its differential solubility in two immiscible liquids. saimm.org.za Distillation, on the other hand, separates components of a liquid mixture based on differences in their boiling points. tutorchase.com For metals like zinc, fractional distillation can be employed to separate it from other metals and impurities. docbrown.info While these protocols are general purification methods in chemistry, their specific application for the purification of zinc phenolsulfonate post-synthesis would depend on the nature of the impurities present. For instance, after synthesis via precipitation, the collected zinc phenolsulfonate is typically washed, often with ethanol, to remove impurities before further purification steps like recrystallization. bepls.com

Structural and Coordination Chemistry

Molecular Structure and Bonding Characteristics

Zinc phenolsulfonate is a coordination complex formed between zinc and phenolsulfonic acid. cymitquimica.com The compound typically appears as a white solid that is soluble in water. cymitquimica.com

| Property | Value |

| Chemical Formula | C₁₂H₁₀O₈S₂Zn drugbank.comnih.gov |

| Molecular Weight | 411.7 g/mol pharmaffiliates.com |

| IUPAC Name | zinc;4-hydroxybenzenesulfonate (B8699630) nih.gov |

| Synonyms | Zinc p-phenolsulfonate, Zinc sulfocarbolate drugbank.com |

As an organozinc compound, zinc phenolsulfonate consists of a central zinc(II) ion (Zn²⁺) coordinated by two 4-hydroxybenzenesulfonate anions. cymitquimica.comchemspider.com The framework is not based on direct zinc-carbon bonds, which are characteristic of many organometallic compounds, but rather on the coordination of the zinc ion with oxygen atoms from the organic ligands. This arrangement forms a stable salt-like structure. The compound's versatility stems from this dual functionality, which provides both zinc ions and sulfonated aromatic groups. musechem.com

The coordination environment of the zinc ion is a critical aspect of its chemistry. Zinc ions are known for their flexible coordination geometry, primarily due to the absence of ligand field stabilization energy resulting from a filled d-shell. nih.gov This allows for dynamic coordination environments, with coordination numbers typically ranging from four to six. nih.govnih.gov

In zinc phenolsulfonate, the primary interaction occurs between the positively charged Zn²⁺ ion and the negatively charged sulfonate group (-SO₃⁻) of the phenolsulfonate anion. The bonding involves the oxygen atoms of the sulfonate group coordinating with the central zinc ion. This interaction is fundamental to the structure of the compound.

Hydration and Solvation Chemistry of Zinc Ions

In aqueous solutions, the behavior of zinc phenolsulfonate is largely governed by the hydration and solvation chemistry of the zinc ion and its interaction with the phenolsulfonate anion.

When dissolved in water, zinc ions (Zn²⁺) are known to be strongly solvated by water molecules, typically forming a stable hexaaquo complex, [Zn(H₂O)₆]²⁺. encyclopedia.pub This primary hydration shell, or solvation sheath, is characterized by strong ion-dipole interactions between the zinc ion and the oxygen atoms of the surrounding water molecules. The Zn-O bond length for water molecules in this first coordination sphere is typically between 2.0 and 2.1 Å. acs.org

The solvation structure of the zinc ion can be significantly modulated by the presence of other ligands or ions in the solution. ntu.edu.sgrsc.org Research has shown that additives can enter the inner solvation sheath of the Zn²⁺ ion, displacing some of the coordinated water molecules. researchgate.net This process is crucial as the properties of the hydrated zinc ion, including its reactivity, are closely related to this desolvation process. uts.edu.au Zinc phenolsulfonate itself has been used in electrolytes to effectively regulate the solvation structure and chemical properties of hydrated zinc ions. uts.edu.au The phenolsulfonate anion can participate in the coordination micro-environment, minimizing the activity of water molecules around the zinc ion. uts.edu.au

The coordination number of an aqueous zinc ion is not fixed. While the hexaaquo [Zn(H₂O)₆]²⁺ complex is common, tetra- and pentacoordinate aquo complexes are also possible, with minimal energy differences between them. nih.gov The introduction of the phenolsulfonate anion into the aqueous system can directly influence this coordination number.

| Ion/Complex | Typical Coordination Number | Coordinated Species |

| Zn²⁺ (in pure water) | 6 encyclopedia.pub | H₂O |

| Zn²⁺ (in zinc phenolsulfonate solution) | 4-6 | H₂O and Phenolsulfonate anions |

Hydrogen Bond Network Dynamics in Solvated Systems

When dissolved in a polar solvent such as water, zinc phenolsulfonate significantly alters the solvent's intrinsic hydrogen bond network. The zinc cation (Zn²⁺) and the phenolsulfonate anion interact with water molecules, disrupting the existing hydrogen bonds and forming new hydration shells. This process is crucial for understanding the compound's behavior in aqueous solutions.

The dynamics of these interactions are complex. The Zn²⁺ ion, with its positive charge, strongly coordinates with the oxygen atoms of water molecules, creating a structured hydration sphere. This ordering effect extends to subsequent layers of water molecules, albeit with decreasing influence. The phenolsulfonate anion, through its sulfonate group (-SO₃⁻), also participates in hydrogen bonding with water molecules. These interactions collectively break down the original hydrogen bond network of pure water, leading to a reduction in the activity of water molecules. researchgate.net This disruption is a key factor in various applications, as it can suppress side reactions that involve active water. researchgate.net

Molecular dynamics simulations of aqueous ionic solutions, such as those containing NaCl, provide insights applicable to the zinc phenolsulfonate system. Such studies show that hydrophilic ions mirror the multiple time scale fluctuations of the hydrogen bond network. nih.gov The presence of ions introduces new, slower time scales to the system, which can be associated with processes like the migration of water molecules between the hydration shell and the bulk solvent. nih.gov This alteration of the solvent's dynamic properties is a fundamental consequence of introducing ionic solutes like zinc phenolsulfonate.

Research into systems like dimethyl sulfoxide (B87167) (DMSO)–water mixtures further elucidates the complexity of hydrogen bond networks. rsc.org While not directly involving zinc phenolsulfonate, these studies demonstrate how different molecular groups can participate in and modify hydrogen bond structures, highlighting the principle that the introduction of a solute creates a more complex and dynamic hydrogen-bonded environment. rsc.org

Formation of Inert Products and Impact on Ion Transfer

The interaction between the zinc ion and the phenolsulfonate ligand results in the formation of a coordination complex. The stability of this complex influences its reactivity and the mobility of ions in solution. When a stable, or relatively "inert," complex is formed, the individual ions are less free to move and participate in other reactions.

The formation of a stable metal-ligand complex is a key principle in chelation. nih.gov While phenolsulfonate is a monodentate ligand, the principles of complex stability apply. The stability of the zinc-phenolsulfonate complex depends on factors like pH and the concentration of the species in solution. nih.gov At certain pH levels, metal ions might form insoluble hydroxides, which are less accessible for complexation. nih.gov The formation of stable zinc complexes, including those with phenolsulfonate, can hinder unwanted chemical reactions. researchgate.net

The impact on ion transfer is significant. In an electrochemical context, the mobility of charge carriers (ions) is paramount. When Zn²⁺ ions are part of a larger, more stable complex, their effective mobility is reduced. This can affect the conductivity of the solution and the rate of electrochemical processes. The formation of inert products essentially "locks" the zinc ions, preventing them from participating in charge transfer until the complex dissociates. This principle is utilized in various applications where controlling the availability and reactivity of metal ions is crucial.

Chelation Phenomena and Complex Formation

Chelation is a specific type of bonding that involves the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. researchgate.net While the phenolsulfonate anion itself is typically a monodentate ligand (binding through one atom, usually an oxygen from the sulfonate group), the zinc ion (Zn²⁺) readily forms coordination complexes. In a solution, the Zn²⁺ ion will coordinate with multiple ligands to satisfy its coordination number, which is often four or six.

These ligands can be phenolsulfonate anions, water molecules, or other available donor species. The resulting species is a coordination complex. For example, in an aqueous solution, the zinc ion might exist as [Zn(H₂O)₆]²⁺ or, in the presence of phenolsulfonate, it can form complexes where one or more water molecules are replaced by phenolsulfonate ligands. Phenolic compounds, in general, are known to chelate divalent metal ions like Zn²⁺. ajpaonline.com The formation of these complexes is influenced by factors such as pH and the relative concentration of the metal and ligand. nih.gov

The stability of metal complexes can be quantified by stability constants. For instance, the stability constants for various metals with the well-known chelating agent EDTA show that zinc forms a very stable complex. nih.gov While specific stability constant data for zinc phenolsulfonate is not detailed in the provided context, the general principle of forming stable coordination complexes with zinc ions is well-established. nih.gov

| Property | Description |

| Central Atom | Zinc (Zn²⁺) |

| Ligand | Phenolsulfonate (C₆H₅O₄S⁻) |

| Typical Bonding | Coordination bond between Zn²⁺ and an oxygen atom of the sulfonate group. |

| Complex Type | Coordination Complex. In solution, can involve multiple phenolsulfonate and/or solvent ligands. |

Coordination Polymers Incorporating Phenolsulfonate Ligands

Coordination polymers are extended structures formed by linking metal centers with bridging organic ligands. mdpi.commdpi.com The phenolsulfonate ligand, with its distinct phenyl ring and sulfonate group, is capable of acting as a building block in the construction of such polymers. The sulfonate group can coordinate to a metal center, and the aromatic ring provides a rigid backbone.

Although phenolsulfonate itself is monodentate through the sulfonate group, related phenol-sulfonate and phenyl sulfonate ligands have been successfully used to synthesize coordination polymers. nih.govdntb.gov.ua These ligands can bridge multiple metal centers, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. mdpi.comnih.gov

For example, hydrothermal methods have been used to synthesize 1D coordination polymers by combining rare earth metal ions with phenol-sulfonate ligands. dntb.gov.ua Similarly, various metal coordination polymers have been synthesized using phenyl sulfonic acid and its derivatives, resulting in structures ranging from 1D tapes to 2D layers that can further assemble into 3D supramolecular architectures through other interactions. nih.gov In the context of zinc, solvothermal reactions using ligands containing polyaromatic groups and carboxylate/sulfonate functionalities have yielded coordination polymers with diverse structures, such as 1D double-chains and 3D networks. mdpi.com The structural flexibility and porosity of these materials make them candidates for applications in areas like catalysis. mdpi.comnih.gov

Spectroscopic and Analytical Characterization

Spectroscopic Investigations

Spectroscopy is a fundamental tool for probing the molecular and electronic properties of zinc phenolsulfonate. Various spectroscopic techniques have been employed to understand its behavior in different environments.

The ultraviolet (UV) absorption characteristics of zinc phenolsulfonate are primarily dictated by the phenolsulfonate chromophore. A chromophore is a part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region. matanginicollege.ac.in The benzene (B151609) ring within the phenolsulfonate structure is the principal chromophore. basicmedicalkey.com

In a spectrophotometric method developed for the determination of zinc phenolsulfonate in aerosol deodorants, the analysis was carried out by measuring its absorbance in the water phase at 270 nm. oup.com Generally, phenol (B47542) and its derivatives exhibit characteristic absorption bands in the UV spectrum. For instance, phenol in solution shows absorption maxima at approximately 210 nm and 270 nm. researchgate.net The presence of substituents on the benzene ring can cause a shift in the absorption maximum to longer wavelengths, an effect known as a bathochromic shift. basicmedicalkey.com Zinc phenolsulfonate is noted for its high UV absorptivity in the 200-300 nm range. cir-safety.org

The intensity of absorption is related to the probability of the electronic transition. Transitions with high probability are considered "allowed" and result in high molar absorptivity (εmax) values, typically greater than 10,000, while "forbidden" transitions have much lower εmax values. matanginicollege.ac.in

Table 1: Ultraviolet Absorption Data for Phenolic Chromophores

| Chromophore | Absorption Maximum (λmax) | Molar Absorptivity (ε) | Reference |

| Phenol | 210 nm | 6200 L/mol·cm | researchgate.net |

| Phenol | 270 nm | 1450 L/mol·cm | researchgate.net |

| Benzene | 180 nm, 204 nm | - | basicmedicalkey.com |

| Zinc Phenolsulfonate | 270 nm | - | oup.com |

| Potassium Dichromate (for calibration) | 235 nm, 257 nm, 313 nm, 350 nm | - | basicmedicalkey.com |

Data presented for general phenolic chromophores and a specific analytical wavelength for zinc phenolsulfonate. Molar absorptivity for zinc phenolsulfonate at this wavelength is not specified in the provided reference.

In-situ spectroscopic techniques are powerful for analyzing the dynamic changes at interfaces, such as an electrode-electrolyte interface, in real-time. These methods have been particularly valuable in studying zinc-based electrochemical systems. For instance, in-situ spectroscopy has been used to understand the solvation structure of hydrated zinc ions and the stability of the zinc/electrolyte interface in zinc-based batteries. nih.gov

The behavior of zinc phenolsulfonate as an electrolyte additive has been investigated to modulate the solvation chemistry of zinc ions. nih.govnih.gov In-situ analysis, including techniques like electrochemical quartz crystal microbalance (eQCM) and constant-potential molecular dynamics simulations, can reveal the dynamic adsorption and buffering effects of additives at the zinc/electrolyte interface. researchgate.net These studies help in understanding how additives like phenolsulfonate anions can adsorb onto the zinc surface, influencing ion transport and preventing undesirable side reactions. researchgate.netrsc.org

Furthermore, advanced techniques like atomic force microscopy (AFM) and microscale thermophoresis (MST) have been used for in-situ measurement of the interfacial interactions between zinc oxide nanoparticles and living cells, providing quantitative data on adhesion forces and dissociation constants. nih.gov X-ray photoelectron spectroscopy (XPS) has also been employed for the in-situ investigation of the electronic structure and surface morphology of interfaces like ZnO/ZnS heterostructures. arxiv.orgarxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for investigating the local environment and dynamics of ions and molecules in electrolyte solutions. nih.gov In the context of zinc-containing electrolytes, ¹H NMR has been used to study molecular interactions and dynamics. rsc.org

Research on deep eutectic solvents (DESs) like ethaline and reline, used for zinc electroplating, has employed ¹H NMR to probe the influence of zinc ions and water on solvation and dynamics. rsc.orgbham.ac.uk These studies show that the presence of zinc can significantly affect the proton exchange rates between hydroxyl groups in the solvent components. rsc.org For example, the rate of proton exchange in ethaline increases in the presence of zinc. rsc.org

The chemical shift of water protons is sensitive to the composition of the electrolyte. The addition of salts can cause either an upfield or downfield shift of the solvent proton peaks, depending on the nature of the ion-solvent interactions. cdnsciencepub.com In studies of zinc-containing electrolytes, ¹H NMR T₁ relaxation times and diffusion measurements have been used to understand the mobility and microstructure of the system, demonstrating that zinc species and their interaction with water differ depending on the electrolyte composition. rsc.org Quantitative ¹H-NMR (qNMR) has also been developed as a rapid method to determine the concentration of additives in electrolytic zinc baths without requiring prior sample preparation. researchgate.net

While zinc phenolsulfonate itself is not typically noted for fluorescence, the study of related zinc(II) coordination complexes provides insight into the potential for designing luminescent materials. The fluorescence of such complexes is often ligand-dependent and can be tuned by modifying the ligand structure. rsc.orgmdpi.com

The coordination of a ligand to a zinc(II) ion can lead to either an enhancement or a quenching of fluorescence. mdpi.com Chelation-enhanced fluorescence (CHEF) is a common phenomenon where the rigidity of the ligand increases upon complexation, reducing non-radiative energy loss and leading to more intense fluorescence. researchgate.net For instance, certain zinc(II) Schiff base complexes exhibit enhanced fluorescence intensity compared to the free ligands. researchgate.net

The fluorescence properties are also influenced by the solvent and the geometry of the complex. rsc.org For example, a zinc(II) salen-type complex was found to exhibit intense orange-red fluorescence in THF, while being silent in other solvents, attributed to different aggregation states. rsc.org In another study, the addition of Zn²⁺ ions to a solution of a specific tripodal ligand in acetonitrile (B52724) resulted in a significant red shift of the emission maximum (from 376 nm to 457 nm) and a more than 100-fold enhancement in fluorescence intensity at 520 nm. nih.gov

Table 2: Fluorescence Properties of Selected Zinc(II) Coordination Complexes

| Complex/Ligand System | Excitation Wavelength (nm) | Emission Maximum (λem) | Key Observation | Reference |

| Zn(II) Salen-type Complex 1 in THF | - | 549 nm | Intense orange-red emission | rsc.org |

| Tripodal Ligand 3 + Zn²⁺ in CH₃CN | 300 nm | 457 nm | >100-fold intensity enhancement at 520 nm | nih.gov |

| Zinc(II) Sulfonate-Phosphonate 1 | - | 378 nm | Broad blue emission | acs.org |

| Zinc(II) Sulfonate-Phosphonate 2 | - | 409 nm | Broad blue emission | acs.org |

| Zinc(II) Sulfonate-Phosphonate 3 | - | 381 nm | Broad blue emission | acs.org |

This table presents data for related zinc complexes to illustrate fluorescence phenomena, not for zinc phenolsulfonate directly.

Crystallographic Analysis

Crystallographic techniques, particularly X-ray diffraction, are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Studies on more complex zinc(II) sulfonate-phosphonates have been conducted using single-crystal XRD. For example, hydrothermal reactions have yielded novel zinc(II) sulfonate-phosphonates with tetranuclear or hexanuclear cluster units. acs.org In one such compound, the structure was found to contain a tetranuclear zinc(II) cluster anion where four zinc ions are bridged by phosphonate (B1237965) groups. acs.org Another related complex featured a porous 3D network built from hexanuclear zinc units. acs.org

Powder X-ray diffraction (PXRD) is another valuable technique used to confirm the phase purity of a synthesized crystalline compound by comparing the experimental diffraction pattern to a simulated one derived from single-crystal data. doi.org This method has been applied to coordination polymers constructed from phenol-sulfonate ligands. doi.org Furthermore, X-ray diffraction has been used to study the binding sites of zinc(II) in biological macromolecules, revealing specific coordination to guanine (B1146940) bases in tRNA. nih.gov In the context of zinc batteries, XRD is employed to identify the crystallographic phases of materials, such as inert zinc-containing byproducts that can form during cycling. nih.gov

Crystallographic Reorientation in Zinc Ion Batteries

The use of zinc phenolsulfonate in conjunction with other electrolyte additives, such as tetrabutylammonium (B224687) 4-toluenesulfonate, has been shown to favorably influence the crystallographic reorientation of zinc deposition. researchgate.netacs.orgacs.orgresearchgate.net This is a critical factor in mitigating the formation of dendrites, which are a primary cause of battery failure. Research indicates that the coordination of conjugated anions within the hydrogen bond network minimizes the activity of water molecules in the hydrated zinc ion, leading to a more stable zinc/electrolyte interface. researchgate.netacs.orgacs.orgresearchgate.net This tailored coordination environment promotes the preferential growth of zinc along the (002) crystal plane, which is electrochemically more stable and less prone to dendritic growth. researchgate.net This controlled deposition morphology is crucial for achieving long-cycle life and high reversibility in zinc-metal anodes. nih.gov

Electrochemical Characterization Techniques

Symmetric cells, which utilize identical electrodes, are instrumental in evaluating the stability of the electrode-electrolyte interface during repeated plating and stripping cycles. biologic.net In studies involving zinc phenolsulfonate-based electrolytes, galvanostatic voltage profiles of Zn||Zn symmetric cells reveal important information about the overpotential and stability of the cycling process. acs.orgresearchgate.net For instance, the use of a 1 M Zn(PS)₂/H₂O electrolyte demonstrated a cycle life of 202 hours under a current density of 1 mA cm⁻². rsc.org Research has shown that electrolytes containing zinc phenolsulfonate can lead to remarkably stable and prolonged cycling performance, with some systems achieving over 2000 hours of reversible cycling at a low overpotential of 17.7 mV. acs.orgacs.org This stability is attributed to the suppression of dendrite growth and other parasitic side reactions at the anode surface. researchgate.netacs.orgresearchgate.net The voltage profiles in such stable systems typically exhibit consistent and low-amplitude voltage hysteresis over numerous cycles. nih.govrsc.org

Table 1: Symmetric Cell Cycling Performance with Zinc Phenolsulfonate-Containing Electrolytes

| Electrolyte Composition | Current Density (mA cm⁻²) | Areal Capacity (mAh cm⁻²) | Cycle Life (hours) | Key Observation | Reference |

|---|---|---|---|---|---|

| 1 M Zn(PS)₂/H₂O | 1 | Not Specified | 202 | Improved Coulombic efficiency | rsc.org |

| Zn(PS)₂ + TBA-pTS | Not Specified | Not Specified | >2000 | Low overpotential (17.7 mV) | acs.org |

| N phase electrolyte | 0.2 | 0.2 | 2500 | Impressive lifespan | acs.org |

| N phase electrolyte | 1 | Not Specified | 1200 | >15 times longer than control | acs.org |

The ability of a battery to perform reliably at various current densities is a key indicator of its practical utility. Electrolytes containing zinc phenolsulfonate have demonstrated excellent rate capability. researchgate.net In Zn||Zn symmetric cells, these electrolytes maintain stable voltage profiles across a range of current densities, from 0.5 to 10 mA cm⁻². researchgate.net This suggests efficient ion transport and charge transfer kinetics at the electrode-electrolyte interface. The cycling stability is also significantly enhanced. For example, a Zn||V₂O₅ full cell with a specialized electrolyte system showed negligible capacity decay after 500 cycles, a stark contrast to the rapid degradation observed with conventional aqueous electrolytes. acs.org Some studies have reported exceptional long-term stability, with full batteries demonstrating impressive cycling for 10,000 cycles. researchgate.netresearchgate.net This high degree of stability is a direct consequence of the protective and uniform nature of the solid electrolyte interphase (SEI) formed in the presence of zinc phenolsulfonate. rsc.org

Coulombic efficiency (CE), the ratio of charge extracted to charge inserted in a cycle, is a critical metric for assessing the reversibility of an electrochemical system. High and stable CE is indicative of minimal charge loss to side reactions. jecst.org The use of zinc phenolsulfonate in electrolytes has been shown to significantly improve the CE of zinc plating and stripping processes. rsc.org In Zn||Cu asymmetric cells, which are used to evaluate the reversibility of Zn deposition on a foreign substrate, electrolytes containing zinc phenolsulfonate have enabled stable cycling for over 950 cycles with a high average CE of 99.4% at a current density of 0.5 mA cm⁻². acs.org This high efficiency underscores the effectiveness of the electrolyte in suppressing parasitic reactions such as hydrogen evolution and corrosion. acs.orgacs.org In contrast, standard aqueous electrolytes often exhibit much lower and more erratic CE values. acs.org

Table 2: Coulombic Efficiency in Cells with Zinc Phenolsulfonate | Cell Type | Current Density (mA cm⁻²) | Average Coulombic Efficiency (%) | Number of Cycles | Electrolyte Feature | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Zn||Cu | 0.5 | 99.4 | 950 | Steerable parasitic reactions | acs.org | | Zn||V₂O₅ | 2 A g⁻¹ | 96.8 | Not specified | More stable charge-discharge | acs.org |

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature, providing information about its thermal stability and composition. googleapis.comresearcher.life TGA has been employed to characterize materials used in zinc-ion batteries, including those involving zinc phenolsulfonate. amazonaws.comvit.ac.inresearchgate.net For instance, TGA can be used to determine the thermal decomposition profile of the electrolyte or the SEI layer formed on the anode. This information is crucial for assessing the safety and operational temperature window of the battery. The thermal stability of the SEI is particularly important, as its breakdown at elevated temperatures can lead to accelerated side reactions and battery failure.

Surface Morphological Characterization

The study of the surface topography and structure of zinc phenolsulfonate is essential for understanding its physical properties and how it interacts with other substances. High-resolution imaging techniques are employed to visualize its morphology at the micro and nano-scale.

Scanning Electron Microscopy (SEM) is a powerful technique used to obtain high-resolution images of the surface of a material. In the context of zinc phenolsulfonate, SEM has been utilized to investigate its potential as a clogging agent, a property relevant to its use in certain consumer products. googleapis.com Studies have used SEM to examine the effect of zinc phenolsulfonate on surfaces, such as pig ear skin, to observe any obstruction of sweat glands. googleapis.com The technique allows for a detailed comparison of surfaces before and after treatment with zinc phenolsulfonate formulations. googleapis.com

The principle of SEM involves scanning the sample with a focused beam of electrons. The interaction of these electrons with the atoms in the sample produces various signals that contain information about the surface topography and composition. An electrode's surface characteristics, for instance, can be examined using SEM to understand its electrochemical properties. researchgate.net In the broader context of zinc-containing compounds, SEM has been instrumental in characterizing the morphology of nanoparticles, such as zinc oxide, revealing spherical shapes in some preparations. sphinxsai.com

Confocal Laser Scanning Microscopy (CLSM) is an advanced optical imaging technique that provides high-resolution, three-dimensional reconstructions of samples. bsip.res.incet-science.com.sg This method is particularly valuable for visualizing specific structures within a sample by eliminating out-of-focus light, a process known as optical sectioning. bsip.res.incet-science.com.sgmicrobenotes.com CLSM achieves this by using a focused laser beam to excite fluorescence in the sample and a pinhole to reject out-of-focus fluorescent light. cet-science.com.sgrwth-aachen.de

While direct CLSM studies on zinc phenolsulfonate are not extensively detailed in the provided search results, the technique's capabilities are highly relevant for its analysis in various formulations. For instance, CLSM can be used to study the distribution and interaction of zinc phenolsulfonate within a matrix or on a biological surface. bsip.res.in It allows for multi-channel fluorescence imaging, co-localization analysis, and the study of dynamic processes in living cells. bsip.res.inmicrobenotes.com The ability of CLSM to generate high-resolution 2D and 3D images makes it a powerful tool for understanding the compound's behavior at a microscopic level. bsip.res.in

Advanced Quantitation and Purity Assessment Methods (e.g., Bromide-Bromate Titration Protocols)

Ensuring the purity and accurately determining the concentration of zinc phenolsulfonate are critical for its use in various applications. Titrimetric methods, particularly those involving redox reactions, are well-established for the quantitative analysis of phenolic compounds.

A highly effective method for the quantitation of phenolsulfonates is bromide-bromate titration. nist.gov This technique is a type of redox titration where a known excess of a standard bromine solution is added to the analyte. uobaghdad.edu.iq The bromine reacts with the phenolsulfonate through an electrophilic substitution reaction. nist.gov Specifically, two molecules of bromine react quantitatively with one molecule of p-phenolsulfonate. nist.gov

The unreacted bromine is then determined by adding potassium iodide, which is oxidized by the excess bromine to form iodine. The liberated iodine is subsequently titrated with a standard solution of sodium thiosulfate (B1220275) using a starch indicator to detect the endpoint. nist.govuobaghdad.edu.iq The difference between the initial amount of bromine added and the amount that remained after the reaction allows for the calculation of the amount of phenolsulfonate present in the sample. nist.gov

Research has shown that this bromometric titration method is accurate to about 0.1 percent for the analysis of p-phenolsulfonate. nist.gov The reaction is typically carried out in an acidic medium, such as molar hydrochloric acid, and at a controlled temperature of 0°C to ensure the reaction is complete within approximately 5 minutes. nist.gov This method provides a reliable means to assess the purity of zinc phenolsulfonate, as industrial grades may contain impurities like free phenolsulfonic acid. vulcanchem.com

Table 1: Key Parameters for Bromide-Bromate Titration of p-Phenolsulfonate This table is generated based on the principles of the described titration method.

| Parameter | Value/Description | Source |

| Titration Type | Redox Titration (Bromometry) | uobaghdad.edu.iq |

| Reactants | p-Phenolsulfonate, Potassium Bromate, Potassium Bromide, Hydrochloric Acid, Potassium Iodide, Sodium Thiosulfate | nist.govuobaghdad.edu.iq |

| Stoichiometry | 1 mole of p-phenolsulfonate reacts with 2 moles of bromine. | nist.gov |

| Reaction Conditions | Molar hydrochloric acid, 0°C | nist.gov |

| Reaction Time | Approximately 5 minutes | nist.gov |

| Indicator | Starch | nist.gov |

| Endpoint | Disappearance of the blue starch-iodine complex color. | uobaghdad.edu.iq |

| Accuracy | Approximately 0.1 percent | nist.gov |

Theoretical and Computational Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, reaction energies, and spectroscopic properties.

DFT calculations are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. For a compound like zinc phenolsulfonate, DFT could elucidate mechanisms related to its formation, dissociation, and ligand exchange in solution.

In an aqueous environment, the zinc ion (Zn²⁺) is coordinated by water molecules. The phenolsulfonate anion can interact with this hydrated zinc complex, potentially displacing water molecules from the primary coordination sphere. DFT studies on similar systems, such as the binding of metal cations to phenol (B47542), have characterized the competitive binding between the hydroxyl group's oxygen atom and the aromatic ring. researchgate.net For zinc phenolsulfonate, DFT could be employed to model the stepwise substitution of water ligands by the sulfonate (–SO₃⁻) or hydroxyl (–OH) groups of the phenolsulfonate anion, determining the most energetically favorable coordination mode.

Research on other zinc complexes with sulfonated ligands has utilized DFT to confirm coordination geometries and analyze frontier molecular orbitals, providing a basis for understanding the stability and reactivity of the resulting structures. pku.edu.cn Such calculations would be critical in understanding the reaction pathways involved in the formation of zinc phenolsulfonate coordination polymers or its interactions with other species in solution.

The stability of the zinc phenolsulfonate complex is determined by the binding energy between the Zn²⁺ cation and the phenolsulfonate anion(s). DFT calculations provide a reliable means of quantifying these interaction energies. The binding can occur through different sites on the phenolsulfonate ligand: the oxygen atoms of the sulfonate group, the oxygen atom of the hydroxyl group, or through a π-interaction with the aromatic ring.

Studies using DFT to compare metal ion binding to phenol have shown that the preferred binding site depends on the metal ion. researchgate.net While some metal ions favor coordination with the oxygen atom, others prefer interaction with the π-system of the benzene (B151609) ring. researchgate.net For Zn²⁺, a hard Lewis acid, strong electrostatic interaction with the oxygen atoms of the sulfonate and hydroxyl groups is expected to be the dominant binding mode. DFT calculations on various zinc complexes have been used to determine these binding energies, which are crucial for understanding the thermodynamics of complex formation. researchgate.netnih.gov

The table below, derived from DFT studies on related systems, illustrates typical binding energies calculated for metal cations with relevant functional groups.

| Metal Cation | Ligand | Binding Site | Calculated Binding Energy (kcal/mol) | Computational Method |

|---|---|---|---|---|

| Zn²⁺ | Water (H₂O) | Oxygen | -95.8 | B3LYP/6-311+G(d,p) |

| Zn²⁺ | Benzene (C₆H₆) | π-system | -60.2 | B3LYP/6-311+G(d,p) |

| Zn²⁺ | Methanol (CH₃OH) | Oxygen | -101.5 | B3LYP/6-311+G(d,p) |

| Na⁺ | Phenol (C₆H₅OH) | Oxygen | -28.9 | MPW1PW91/6-31G(d) |

| Na⁺ | Phenol (C₆H₅OH) | π-system | -28.4 | MPW1PW91/6-31G(d) |

Table 1: Representative binding energies calculated using Density Functional Theory for zinc and sodium ions with ligands containing functional groups relevant to zinc phenolsulfonate. The data illustrates the strength of interaction and is sourced from analogous computational studies. Note that direct calculations for zinc phenolsulfonate are not available and these values serve as a reference.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. MD allows for the study of the time-dependent behavior of a molecular system, providing detailed information on conformational changes, solvation, and transport phenomena.

In aqueous solution, the properties of zinc phenolsulfonate are heavily influenced by the solvation of the Zn²⁺ ion. Numerous MD simulation studies have investigated the hydration structure of Zn²⁺ in various aqueous electrolytes. nd.eduaps.orgmdpi.comaip.orgnih.gov These studies consistently show that the Zn²⁺ ion has a well-defined first and second hydration shell.

The first hydration shell typically consists of six water molecules arranged in a stable octahedral geometry ([Zn(H₂O)₆]²⁺). mdpi.comnih.gov The average Zn-O distance for these inner-shell water molecules is approximately 2.14 Å. mdpi.com The phenolsulfonate anion would exist outside this stable primary hydration sphere, likely influencing the more disordered second hydration shell. MD simulations could model how the bulky and anionic nature of the phenolsulfonate ligand affects the structure and dynamics of these hydration layers. Depending on the concentration, the sulfonate group may replace a water molecule in the first shell, a phenomenon observed with other anions like chloride in concentrated solutions. aps.org

| System | First Shell Coordination Number (Zn-O) | First Shell Zn-O Distance (Å) | Second Shell Coordination Number | Second Shell Zn-O Distance (Å) |

|---|---|---|---|---|

| Aqueous Zn²⁺ (AIMD) | 6.0 | 2.14 | 13-15 | 4.3-4.5 |

| Aqueous ZnCl₂ (Classical MD) | 5.8 (H₂O) + 0.2 (Cl⁻) | 2.10 | 12.5 | 4.20 |

| Aqueous Zn(OTf)₂ (Classical MD) | 6.0 | 2.08 | 12.0 | 4.15 |

Table 2: Structural parameters of the hydration shells around the Zn²⁺ ion as determined by Ab Initio Molecular Dynamics (AIMD) and classical MD simulations in different aqueous electrolytes. These data provide a baseline for predicting the solvation environment in a zinc phenolsulfonate solution. mdpi.comresearchgate.netresearchgate.net

The mobility of ions in solution is a key factor in many applications, and MD simulations can be used to calculate transport properties such as diffusion coefficients. The transfer kinetics of the hydrated zinc ion and the phenolsulfonate anion can be simulated by tracking their trajectories over time. The simulations would reveal the mechanism of diffusion, whether it occurs as a fully solvated complex or involves exchange of ligands with the bulk solvent.

In the context of zinc-ion batteries, MD simulations have been used to study the transport of Zn²⁺ ions through the electrolyte to the electrode surface. acs.org These simulations show that the strong solvation of Zn²⁺ can lead to sluggish migration kinetics. researchgate.net The presence of large anions like phenolsulfonate could further impede ion transport due to steric hindrance and increased solution viscosity. MD simulations would be an effective tool to quantify these effects and understand the kinetic limitations of the system.

Thermodynamic and Kinetic Modeling of Desolvation Processes

The process of desolvation—the removal of solvent molecules from the ion's coordination sphere—is a critical step in many chemical phenomena, including crystallization and electrodeposition. The thermodynamics and kinetics of this process dictate the energy requirements and the rate at which these events occur.

For the Zn²⁺ ion, desolvation from its stable hexa-aqua complex ([Zn(H₂O)₆]²⁺) is an energetically demanding process. rsc.org The high activation energy for desolvation is a major factor in the kinetics of zinc electroplating. pnas.org Thermodynamic and kinetic models, often parameterized using data from quantum chemical calculations and MD simulations, can describe this process in detail.

The phenolsulfonate anion can play a significant role in modulating the desolvation of Zn²⁺. By forming ion pairs or outer-sphere complexes, the anion can alter the stability of the hydration shell and provide an alternative pathway for desolvation. nih.gov For instance, the coordination of the sulfonate group could weaken the binding of the remaining water molecules, thereby lowering the kinetic barrier for their removal. pnas.org Modeling these effects is crucial for designing systems where controlled desolvation is required.

| Electrolyte System | Process | Activation Energy (Eₐ) (kJ/mol) | Modeling Approach |

|---|---|---|---|

| Aqueous ZnCl₂ | Zn²⁺ Desolvation | 63.7 | DFT and MD |

| Aqueous ZnCl₂ with TFE additive | Zn²⁺ Desolvation | 41.5 | DFT and MD |

| Aqueous ZnO in NaOH | ZnO Dissolution | 19.42 | Avrami Kinetic Model |

Table 3: Activation energies for desolvation and dissolution processes involving zinc ions in different aqueous environments, as determined by computational modeling and kinetic analysis. These values highlight the significant energy barrier for desolvation and how it can be influenced by the chemical environment. pnas.org

Theoretical Prediction of Coordination Geometries and Electronic Properties

Computational chemistry provides powerful tools for predicting the molecular and electronic structure of compounds like zinc phenolsulfonate. Through methods such as Density Functional Theory (DFT) and other ab initio calculations, it is possible to model the coordination environment of the zinc ion and understand its electronic properties. While specific theoretical studies exclusively focused on zinc phenolsulfonate are not extensively available in the public domain, we can infer its likely coordination geometries and electronic characteristics based on computational studies of similar zinc complexes and the known properties of the constituent ions.

The interaction between the zinc cation (Zn²⁺) and the phenolsulfonate anion is expected to be primarily electrostatic. The phenolsulfonate ligand can coordinate with the zinc ion through the oxygen atoms of the sulfonate group (-SO₃⁻) or the hydroxyl group (-OH). The sulfonate group, being anionic, is a strong contender for coordination.

Theoretical models would typically explore various possible coordination numbers and geometries for the zinc ion, which commonly adopts tetrahedral or octahedral coordination. In the solid state, zinc phenolsulfonate is known to exist as an octahydrate, which suggests that water molecules play a crucial role in the coordination sphere of the zinc ion.

A plausible coordination geometry would involve the zinc ion being coordinated to water molecules and potentially to the sulfonate oxygen atoms of the phenolsulfonate ligands. The bulky nature of the phenolsulfonate anion might favor a scenario where the primary coordination sphere is occupied by water molecules, and the phenolsulfonate anions are in the secondary coordination sphere, interacting through hydrogen bonding.

To provide a more quantitative insight, hypothetical data tables for predicted coordination geometries and electronic properties are presented below. These values are illustrative and based on typical data from computational studies of hydrated zinc complexes and aromatic sulfonates.

Predicted Coordination Geometries of Hydrated Zinc Ion in the Presence of Phenolsulfonate

The following table presents a hypothetical set of optimized geometric parameters for a hexaaquazinc(II) complex, [Zn(H₂O)₆]²⁺, which is a likely primary coordination species in an aqueous environment containing zinc phenolsulfonate. The data is representative of what would be obtained from a DFT calculation.

| Parameter | Predicted Value |

|---|---|

| Coordination Number | 6 |

| Geometry | Octahedral |

| Zn-O Bond Length (Å) | 2.10 |

| O-Zn-O Angle (°) | 90 / 180 |

Predicted Electronic Properties of Zinc Phenolsulfonate

The electronic properties of zinc phenolsulfonate would be a combination of the contributions from the zinc ion and the phenolsulfonate ligand. The zinc ion (d¹⁰ configuration) itself does not have low-energy electronic transitions. The electronic spectrum would be dominated by the π → π* transitions of the aromatic ring in the phenolsulfonate anion. Computational models can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the chemical reactivity and electronic behavior.

The table below provides hypothetical values for the electronic properties of the phenolsulfonate anion, as would be predicted by computational methods.

| Property | Predicted Value |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 8.2 |

Advanced Applications in Chemical Systems

Catalytic Roles in Organic Synthesis

Applications in Esterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental process in organic synthesis. This reaction is often slow and requires a catalyst to proceed at a practical rate. Zinc-based Lewis acids, including simple salts like zinc chloride and zinc acetate, are known to effectively catalyze these reactions. ijsrp.orgnih.gov The mechanism involves the coordination of the zinc ion to the carbonyl oxygen of the carboxylic acid. organic-chemistry.org This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

While direct studies naming zinc phenolsulfonate as the catalyst are not widespread, its efficacy can be inferred from related research. For instance, it has been demonstrated that phenolsulfonic acid, the conjugate acid of the counter-ion in zinc phenolsulfonate, can itself act as the true active catalyst in certain esterification processes involving phenols. google.com The use of zinc chloride has been shown to produce high yields of phenolic esters from carboxylic acids and phenols. ijsrp.org Given that zinc phenolsulfonate combines the Lewis acidic Zn²⁺ cation with the catalytically relevant phenolsulfonate anion, it is positioned as a potent catalyst for such transformations. The reaction is typically driven to completion by removing water as it is formed, often through azeotropic distillation. organic-chemistry.orggoogle.com

| Catalyst System | Substrates | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Anhydrous ZnCl₂ | Carboxylic Acids + Phenols | POCl₃, Reflux, 1-2h | 75-90% | ijsrp.org |

| Various Zn(II) Salts | Fatty Acids + Alcohols | 170 °C, Solvent-free, 4h | >94% | nih.gov |

| Phenolsulfonic Acid (formed in situ) | t-Octylphenol + Acetic Acid | Reflux, 4h | 74% | google.com |

Utility in Alkylation Processes

Alkylation, particularly the Friedel-Crafts alkylation of aromatic compounds like phenol (B47542), is another cornerstone of organic synthesis used to form carbon-carbon bonds. Zinc-based catalysts, notably zinc chloride, are well-established Lewis acids for promoting these reactions. wikipedia.org The catalyst functions by activating an alkylating agent (e.g., an alcohol or alkyl halide), facilitating the generation of a carbocation or a polarized complex that then undergoes electrophilic aromatic substitution with the phenol ring.

Research has shown that a dual-catalyst system of zinc chloride and camphorsulfonic acid (CSA) can achieve site-selective ortho-alkylation of phenols with unactivated secondary alcohols. researchgate.netchemrxiv.org This suggests a cooperative role where the zinc catalyst and a sulfonate-containing compound work in tandem. In this system, the zinc and CSA are proposed to create a scaffold for both the phenol and alcohol, pre-organizing them for the ortho-alkylation reaction. researchgate.net This highlights the potential utility of zinc phenolsulfonate, which contains both the zinc Lewis acid and a sulfonate moiety in a single compound, for facilitating such alkylation processes.

Synergy of Zinc, Phenol, and Sulfonate in Catalysis

The catalytic performance of zinc phenolsulfonate arises from a synergistic interplay between its three core components: the zinc ion, the phenol ring, and the sulfonate group.

Zinc (Zn²⁺) Ion : As the primary active site, the Zn²⁺ ion functions as a Lewis acid. acs.org It activates substrates by withdrawing electron density, for example, from the carbonyl group in esterification or from the alkylating agent in alkylation. organic-chemistry.orgwikipedia.org Its effectiveness is influenced by the nature of its counter-ion. nih.gov

Phenol Moiety : The phenol group within the phenolsulfonate ligand can influence the catalyst's solubility and its interaction with phenolic substrates. In reactions like the alkylation of phenol, the structural similarity between the catalyst's ligand and the substrate could facilitate pre-coordination or orientation effects, potentially enhancing reaction rates and selectivity.

This combination of a Lewis acidic metal center with a Brønsted acidic precursor anion creates a multifunctional catalyst capable of activating multiple components of a reaction, leading to enhanced performance compared to simpler salt catalysts.

Electrolyte Modifiers in Rechargeable Battery Technologies

Aqueous zinc-ion batteries (AZIBs) are a promising next-generation energy storage technology due to their low cost, high safety, and environmental friendliness. nih.gov However, their practical application is hindered by issues at the zinc metal anode, including the formation of sharp, needle-like zinc dendrites and parasitic side reactions with the aqueous electrolyte. nih.govresearchgate.net Zinc phenolsulfonate is a representative of a class of organic sulfonate additives that can effectively address these challenges.

Regulation of Solvation Structure in Aqueous Zinc-Ion Batteries

In a standard aqueous electrolyte like zinc sulfate (B86663) (ZnSO₄), each Zn²⁺ ion is strongly solvated by six water molecules, forming a stable [Zn(H₂O)₆]²⁺ complex. researchgate.net Before zinc can be deposited on the anode during charging, it must shed these water molecules, a process that requires significant energy. Furthermore, the water molecules in this primary solvation sheath are highly reactive and can participate in undesirable side reactions, such as the hydrogen evolution reaction (HER). researchgate.netresearchgate.net

Additives containing sulfonate groups, such as the phenolsulfonate anion, can fundamentally alter this solvation environment. nih.govnih.gov The negatively charged sulfonate group (–SO₃⁻) and potentially the hydroxyl group of the phenol can compete with and replace some of the water molecules in the Zn²⁺ primary solvation sheath. researchgate.netnih.gov This action achieves several beneficial effects:

Reduces Water Activity : The interaction between the sulfonate and hydroxyl groups with water molecules through hydrogen bonding reduces the amount of "free" or active water at the electrode-electrolyte interface. researchgate.net This suppression of water activity is crucial for inhibiting water-related side reactions like HER and corrosion. researchgate.net

Studies using similar sulfonate-containing additives, such as sodium lignosulfonate and camphor (B46023) sulfonic acid, have confirmed this mechanism, demonstrating a modified solvation structure that leads to enhanced battery performance. nih.govresearchgate.net

Suppression of Zinc Dendrite Formation

Zinc dendrite growth is a primary failure mechanism in AZIBs. It occurs due to non-uniform zinc deposition during charging, leading to sharp protrusions that can pierce the battery separator, causing short circuits. patsnap.com The presence of phenolsulfonate anions in the electrolyte provides a powerful strategy to mitigate dendrite formation through multiple mechanisms. researchgate.netnih.gov

The sulfonate anions tend to adsorb onto the surface of the zinc anode. This adsorbed layer acts as an electrostatic shield, regulating the flux of Zn²⁺ ions toward the electrode surface and ensuring a more uniform distribution of the electric field. nih.govresearchgate.net This prevents the localized accumulation of charge that typically initiates dendrite growth.

Furthermore, this adsorbed layer can guide the crystallographic orientation of zinc deposition. Many sulfonate-based additives have been shown to promote deposition along the (002) crystal plane, which results in a dense, smooth, and planar zinc morphology, effectively suppressing the formation of vertical, needle-like dendrites. researchgate.netnih.gov Research on additives like sodium lignosulfonate has demonstrated that this regulated deposition leads to significantly improved cycling stability and lifespan for the battery. nih.govnih.gov

| Electrolyte System | Additive | Key Improvement | Performance Metric | Reference |

|---|---|---|---|---|

| 2 M ZnSO₄ | Sodium Lignosulfonate (0.02%) | Dendrite suppression, regulated Zn²⁺ flux | Zn//Zn cell stable for >1200h at 1 mA cm⁻² | nih.govresearchgate.net |

| 2 M ZnSO₄ | Potassium Perfluoro-1-butanesulfonate (125 mM) | Uniform Zn²⁺ flux, side reaction inhibition | Zn//Zn cell stable for 2200h at 5 mA cm⁻² | nih.gov |

| ZnSO₄ | Sodium 1,2-dihydroxyanthraquinone-3-sulfonate | Modified solvation, micro-hydrophobic interface | Zn//Zn cell stable for >4000h at 1 mA cm⁻² | nih.gov |

| 1 M Zn(OTf)₂ | Sodium 3,3'-dithiodipropane sulfonate (10 mM) | Promotes (002) plane deposition | High Coulombic efficiency (>99.5%) for 450 cycles | researchgate.net |

Mitigation of Side Reactions (e.g., Hydrogen Evolution Reaction)

A significant challenge in aqueous zinc-ion batteries is the parasitic hydrogen evolution reaction (HER), which consumes water from the electrolyte, increases local pH, and leads to the formation of passivating byproducts on the zinc anode. nih.govnsf.govnih.gov Zincphenolsulfonate has been proposed as a well-designed electrolyte to counter these issues. nih.govuts.edu.au The bulky and conjugated nature of the phenolsulfonate anion plays a crucial role in modulating the solvation environment of zinc ions. nih.govuts.edu.au

Enhancement of Electrode-Electrolyte Interfacial Stability

The result is a more robust and durable electrode-electrolyte interface, capable of withstanding prolonged cycling. Experimental evidence has shown that a this compound-based electrolyte can enable the reversible cycling of a zinc electrode for over 2000 hours with a low overpotential. nih.govuts.edu.au

Impact on Ion Transfer Kinetics and Desolvation Energy Barriers

The process of a zinc ion shedding its water solvation shell (desolvation) before depositing onto the anode is a critical, often rate-limiting, step in the battery's charge/discharge cycle. nih.govnih.gov The formation of a stable hydrated zinc-ion complex, [Zn(H₂O)₆]²⁺, typically results in a high energy barrier for this desolvation process, which can slow down the reaction kinetics. nih.govuts.edu.au

This compound has been shown to positively influence these kinetics. The binding energy of the solvation shell formed with the charge-dispersed phenolsulfonate anions and zinc ions is lower compared to that in standard electrolytes like zinc sulfate. nih.gov This weaker interaction is favorable for the desolvation of zinc ions, effectively lowering the energy barrier and improving transport kinetics. nih.govresearchgate.net Consequently, this leads to faster and more efficient zinc deposition and stripping.

Table 1: Comparative Electrochemical Performance Indicators

| Electrolyte System | Key Feature | Impact on Performance | Reference |

|---|---|---|---|

| Standard Zinc Sulfate | Strongly solvated [Zn(H₂O)₆]²⁺ | High desolvation energy barrier, sluggish kinetics | nih.govuts.edu.au |

| This compound | Weak interaction between PS⁻ anion and Zn²⁺ | Lower desolvation energy barrier, faster transfer kinetics | nih.govuts.edu.au |

Role in Electrode Process Regulation for High-Efficiency Zinc Metal Anodes

The regulation of the electrode process is crucial for achieving high-efficiency zinc metal anodes. rsc.org The use of this compound as an electrolyte efficiently modifies the solvation structure of Zn²⁺ ions, which promotes rapid transfer kinetics and reduces the energy barriers in the desolvation process of the coordinated zinc ions. researchgate.net This modulation of the zinc ion's immediate environment helps in achieving a more uniform deposition of zinc, thereby inhibiting the growth of dendrites that can cause short circuits and battery failure. nih.govuts.edu.au

The bulky nature of the phenolsulfonate anion also contributes to a steric hindrance effect within the solvation shell, which reduces the coordination number of water molecules. nih.gov This comprehensive regulation of the solvation chemistry and the resulting improvement in interfacial stability and kinetics are key to enabling high-performance, long-lasting zinc metal anodes. nih.gov

Materials Science Innovations

While the primary research focus for this compound has been in electrolyte formulations, its chemical properties suggest potential, albeit less explored, applications in materials science.

Synthesis of Functional Materials

The synthesis of functional materials often relies on precursor compounds that can be controllably transformed into desired structures. Zinc salts are commonly used as precursors for the synthesis of zinc oxide (ZnO) nanoparticles. nih.gov While specific studies detailing the use of this compound for this purpose are not abundant, its nature as a zinc salt makes it a potential candidate. The phenolsulfonate component could theoretically influence the morphology and surface properties of the resulting functional materials during synthesis.

Development of Specialized Adsorbents for Ion Aggregation

The development of specialized adsorbents is critical in various chemical separation and purification processes. The phenolsulfonate group, with its aromatic ring and sulfonic acid functional group, can participate in various intermolecular interactions. There is potential for materials functionalized with or derived from this compound to act as adsorbents. However, specific research on the development of specialized adsorbents from this compound for ion aggregation is not extensively documented in the current literature.

Table 2: Summary of this compound's Role in Advanced Chemical Systems

| Application Area | Mechanism of Action | Observed/Potential Outcome | Reference |

|---|---|---|---|

| Mitigation of Hydrogen Evolution | Reduces free water molecules at the anode surface by involving phenolsulfonate anions in the hydrogen-bond network. | Suppressed side reactions, improved coulombic efficiency. | nih.govuts.edu.au |

| Interfacial Stability | Modulates the solvation structure of zinc ions, leading to a more stable electrode-electrolyte interface. | Inhibition of dendrite growth and enhanced cycling stability. | nih.govuts.edu.auresearchgate.net |

| Ion Transfer Kinetics | Lowers the desolvation energy barrier of hydrated zinc ions due to weaker interactions with the phenolsulfonate anion. | Faster and more efficient zinc deposition and stripping. | nih.govresearchgate.net |

| High-Efficiency Zinc Anodes | Regulates zinc deposition through modulation of the solvation shell and steric hindrance effects. | Promotes uniform zinc deposition and long-cycle life. | nih.govrsc.org |

Environmental Chemical Engineering Applications

While zinc compounds, such as zinc oxide nanoparticles, have been investigated for specialized applications like the photocatalytic degradation of organic pollutants like phenol in water, there is a lack of specific, documented use of zinc phenolsulfonate in mainstream water treatment processes such as coagulation, flocculation, or disinfection. researchgate.net The primary concern regarding zinc phenolsulfonate in water is its potential as a contaminant. nih.govnoaa.gov Regulatory guidelines for soluble zinc salts in water are established to protect aquatic life. nih.gov

Zinc phenolsulfonate is not commonly cited as a primary agent in the remediation of zinc-contaminated sites. Research and practical applications for zinc contamination in soil tend to focus on other chemical and biological strategies.

One major strategy is stabilization/solidification (S/S) , which aims to reduce the mobility and leachability of the contaminant. This is often achieved by mixing the contaminated soil with a binder, such as Portland cement. Studies have shown that adding cement to zinc-contaminated soil can significantly reduce the toxicity and leachability of the zinc, effectively containing it within the solidified matrix. researchgate.net

Another prevalent method is soil washing , which involves using a liquid solution to extract the heavy metal from the soil. Various washing agents have been proven effective for zinc removal, including:

Chelating Agents: Synthetic agents like EDTA are used to form stable, soluble complexes with zinc ions, facilitating their removal from the soil matrix. hw.ac.uk

Low-Molecular-Weight Organic Acids: Natural and degradable acids such as citric acid can effectively remove zinc through dissolution, ion exchange, and complexation reactions. nih.govmdpi.com

Biosurfactants: Surfactants of biological origin, like rhamnolipids, can also be employed to enhance the removal of heavy metals from soil. hw.ac.uk

These established methods highlight the industry's focus on other chemical agents for the remediation of zinc-related contamination.

Agricultural Chemistry

Zinc is an essential micronutrient vital for various metabolic processes in plants, including protein synthesis, chlorophyll (B73375) formation, and cell membrane integrity. researchgate.netumn.edu Zinc deficiency is a widespread agricultural problem that can limit crop productivity, particularly in sandy or high-pH soils. researchgate.net

To address this, various zinc fertilizers are used as micronutrient delivery systems. The selection of a zinc source depends on factors like solubility, cost, and application method. While zinc phenolsulfonate is a water-soluble zinc salt, its use as a primary micronutrient source in agriculture is not widely documented. The most common and extensively researched zinc sources for fertilizers include:

Zinc Sulfate (ZnSO₄): This is one of the most widely used water-soluble zinc fertilizers, suitable for soil and foliar applications. researchgate.netumn.edu

Zinc Oxide (ZnO): A less soluble source, zinc oxide is often used in acidic soils or for creating slow-release fertilizer formulations. nih.gov Its nanoparticle form has also been explored for enhanced uptake. nih.govmdpi.com

Zinc Chelates: These compounds protect the zinc ion from reacting with soil components, keeping it available for plant uptake. umn.edu

The method of application—whether soil-applied, banded in a starter fertilizer, or applied as a foliar spray—is a critical factor in the effectiveness of zinc delivery to the crop. umn.edunih.gov

The optimization of fertilizer utilization involves ensuring that applied nutrients are available and taken up by the plant efficiently. The form of zinc applied can influence its interaction with other fertilizers and soil components. For instance, co-granulating soluble zinc sources with phosphorus fertilizers can sometimes reduce zinc availability due to the formation of insoluble zinc phosphates. researchgate.net

Research into enhancing fertilizer efficiency has led to the development of innovative formulations. One such approach is the coating of conventional fertilizers, like urea (B33335), with zinc compounds. Studies on zinc oxide nanoparticle-coated urea have shown promise in slowing the release of both nitrogen and zinc, which can lead to improved nutrient uptake and higher crop yields. nih.gov This demonstrates a focus on advanced material science to optimize the delivery and utilization of zinc in conjunction with other essential plant nutrients.

Applications in Textile Manufacturing (e.g., Antimicrobial Treatments)

Zinc phenolsulfonate is recognized for its antiseptic and antimicrobial properties. nih.govrx-sol.comcir-safety.org This makes it a candidate for use in the textile industry, where there is a growing demand for functional fabrics with antimicrobial characteristics to inhibit the growth of odor-causing bacteria and fungi.

The application of antimicrobial agents to textiles can be achieved during the finishing process. ultra-fresh.com Various zinc compounds are already established in this field. Zinc pyrithione, for example, is a common antibacterial additive used in textiles for apparel and home goods due to its strong activity at low concentrations. ultra-fresh.comnih.gov Other approaches include the use of zinc oxide nanoparticles and complexes of zinc ions with other organic compounds to impart antimicrobial and even antifungal properties to fabrics like cotton. nih.gov

Given its established antimicrobial efficacy, zinc phenolsulfonate could theoretically be applied to textile substrates using standard industry methods such as padding, coating, or exhaustion to create fabrics that resist microbial proliferation. ultra-fresh.comgoogle.com

Table of Research Findings on Zinc Applications

| Application Area | Zinc Compound(s) Studied | Key Findings | Reference Index |

|---|---|---|---|

| Remediation of Zinc-Contaminated Soil | Portland Cement | Stabilization/solidification with 15% cement reduced contaminant leachability by up to 99% after 14 days. | researchgate.net |

| Remediation of Zinc-Contaminated Soil | Citric Acid and Water-Soluble Chitosan | A two-step soil washing process with these agents was effective in removing zinc from contaminated soils. | nih.gov |

| Agricultural Fertilizers | Zinc Oxide Nanoparticles (ZnO-NPs) | Urea coated with 0.5% ZnO-NPs slowed nutrient release and increased wheat grain yield by 34% compared to uncoated urea. | nih.gov |